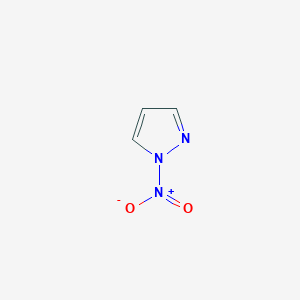
3,6-dichloro-1-nitro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-1-nitro-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. In
Wirkmechanismus
The mechanism of action of 3,6-dichloro-1-nitro-9H-carbazole is not fully understood. However, it is believed that this compound acts as an electron transport material, facilitating the movement of electrons through the device. This property is critical for the efficient functioning of organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,6-dichloro-1-nitro-9H-carbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. This property makes it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3,6-dichloro-1-nitro-9H-carbazole in lab experiments is its excellent electron transport properties. This property makes it a useful material for the development of organic electronic devices. However, one of the limitations of using this compound is its relatively high cost compared to other electron transport materials.
Zukünftige Richtungen
There are several future directions for research on 3,6-dichloro-1-nitro-9H-carbazole. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of the potential biomedical applications of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3,6-dichloro-1-nitro-9H-carbazole and its potential applications in organic electronic devices.
Conclusion:
In conclusion, 3,6-dichloro-1-nitro-9H-carbazole is a promising compound that has potential applications in various scientific fields. Its excellent electron transport properties make it a useful material for the development of organic electronic devices. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesemethoden
The synthesis of 3,6-dichloro-1-nitro-9H-carbazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3,6-dichlorocarbazole with nitric acid. This reaction results in the formation of 3,6-dichloro-1-nitro-9H-carbazole. Other methods include the reaction of carbazole with chlorinating agents and nitration reagents.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-1-nitro-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in the field of organic electronics. This compound has been found to have excellent electron transport properties, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
CAS-Nummer |
5584-42-9 |
|---|---|
Produktname |
3,6-dichloro-1-nitro-9H-carbazole |
Molekularformel |
C12H6Cl2N2O2 |
Molekulargewicht |
281.09 g/mol |
IUPAC-Name |
3,6-dichloro-1-nitro-9H-carbazole |
InChI |
InChI=1S/C12H6Cl2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H |
InChI-Schlüssel |
LXWDSXVKJLZCIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)










